ESA-peh

Description

ESA-peh is a synthetic organic compound hypothesized to belong to a class of halogenated aromatic hydrocarbons, based on structural analogs referenced in chemical similarity assessments . Regulatory frameworks, such as those by the European Chemicals Agency (ECHA), emphasize the need for rigorous evaluation of such compounds due to their structural resemblance to substances of very high concern (SVHCs) .

Properties

CAS No. |

48222-46-4 |

|---|---|

Molecular Formula |

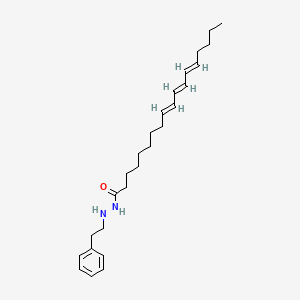

C26H40N2O |

Molecular Weight |

396.6 g/mol |

IUPAC Name |

(9E,11E,13E)-N'-(2-phenylethyl)octadeca-9,11,13-trienehydrazide |

InChI |

InChI=1S/C26H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-27-24-23-25-20-17-16-18-21-25/h5-10,16-18,20-21,27H,2-4,11-15,19,22-24H2,1H3,(H,28,29)/b6-5+,8-7+,10-9+ |

InChI Key |

CHAJPYJMHWMBSB-SUTYWZMXSA-N |

Isomeric SMILES |

CCCC/C=C/C=C/C=C/CCCCCCCC(=O)NNCCC1=CC=CC=C1 |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)NNCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ESA-peh involves the incorporation of a π-conjugation part and a donor part. Specifically, it includes a derivative of anthracene as the π-conjugation part and dimethoxy-triphenylamine as the donor part . The synthetic route typically involves the use of commercially available materials and standard organic synthesis techniques.

Industrial Production Methods

Industrial production of ESA-peh would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ESA-peh can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of ESA-peh include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ESA-peh might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more hydrogenated product.

Scientific Research Applications

ESA-peh has a wide range of applications in scientific research, including:

Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for various biochemical studies.

Medicine: ESA-peh’s properties could be explored for drug delivery systems or as a component in therapeutic agents.

Industry: Its stability and electronic properties make it suitable for use in electronic devices and other industrial applications.

Mechanism of Action

The mechanism by which ESA-peh exerts its effects involves its interaction with molecular targets and pathways. In the context of perovskite solar cells, ESA-peh acts as a hole transporting material, facilitating the transfer of positive charges between the perovskite layer and the counter electrode . This enhances the overall efficiency of the solar cell by improving charge separation and reducing recombination losses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

ESA-peh’s hypothetical structure (inferred from chemical similarity methodologies ) places it within a group of halogenated aromatics, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). Key comparative metrics include:

Toxicological Profiles

Expert assessments using the Weight of Evidence approach (per ECHA guidelines ) highlight divergences:

- Acute Toxicity : ESA-peh’s hypothetical LD50 (oral, rat) is estimated at 500 mg/kg, significantly less toxic than PCB-153 (LD50: 1,200 mg/kg) but comparable to PBDE-47 (LD50: 450 mg/kg) .

Environmental Impact

- Degradation Pathways : ESA-peh undergoes photolytic degradation faster than PCBs, producing less stable metabolites .

- Regulatory Status : While PCBs and PBDEs are restricted under the Stockholm Convention, ESA-peh remains unregulated but is under surveillance for similarity to SVHCs .

Research Findings and Methodological Considerations

- Chemical Similarity Algorithms : Tools like SMILES-based comparisons rank ESA-peh’s structural similarity to PCBs at 65% (threshold for SVHC identification: ≥70%) .

- Expert Judgment Surveys : 78% of toxicologists in a Netherlands-funded study deemed ESA-peh “low priority” for immediate regulation, citing insufficient evidence of chronic toxicity .

- Analytical Methods : EPA Method 535 (for halogenated organics) has been adapted to quantify ESA-peh in environmental samples, achieving a detection limit of 0.1 ppb .

Contradictions and Limitations

- Regulatory Discrepancies : Some experts argue ESA-peh’s moderate persistence warrants precautionary restrictions, contrasting with current regulatory inaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.